1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-
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Overview
Description
1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the carboxylic acid and phenoxy groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid: Another indole derivative with similar biological activities.
5-Methoxy-1H-Indole-2-carboxylic acid: Known for its neuroprotective properties.
Indole-5-carboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development .
Biological Activity
1H-Indole-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy] , is notable for its potential therapeutic applications, particularly in the context of HIV inhibition and anticancer activity. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₃
- IUPAC Name : 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-1H-indole-2-carboxylic acid
The presence of the indole core and phenoxy group is crucial for its biological activity, influencing its interaction with various biological targets.
1. Antiviral Activity
Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. A derivative closely related to our compound exhibited a significant inhibitory effect on the strand transfer activity of integrase, with an IC₅₀ value of 0.13 μM . This suggests that structural modifications at the C3 position enhance binding affinity and inhibitory potency against HIV integrase .
Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase
Compound | IC₅₀ (μM) | Structural Modifications |
---|---|---|
Parent Compound | 6.85 | None |
Modified Compound | 0.13 | Long-chain substituent at C3 |
2. Anticancer Activity
Indole derivatives have also been identified as potent apoptosis inducers in cancer cells. For instance, a related compound was shown to arrest T47D breast cancer cells in the G₂/M phase and induce apoptosis with an EC₅₀ value of 0.1 μM . The mechanism involves inhibition of tubulin polymerization, a critical process for cell division .
Table 2: Apoptotic Activity of Indole Derivatives in Cancer Cell Lines
Compound | EC₅₀ (μM) | Cancer Cell Line |
---|---|---|
Compound A | 0.1 | T47D |
Compound B | 0.9 | T47D |
Structure-Activity Relationship (SAR)
The biological activity of indole-2-carboxylic acid derivatives is highly dependent on their structural features. Modifications at various positions on the indole ring significantly impact their efficacy:
- C3 Position : Introduction of hydrophobic groups enhances integrase inhibition.
- C6 Position : Halogenated substituents improve binding interactions with viral DNA, increasing antiviral potency .
Case Studies
Several case studies elucidate the potential applications of indole derivatives:
- Integrase Inhibition Study : A recent study synthesized multiple indole derivatives and evaluated their inhibitory effects against HIV integrase, demonstrating that structural modifications at C3 and C6 positions led to improved activity.
- Anticancer Efficacy : Another research focused on a series of indole-2-carboxylic acid benzylidene-hydrazides, revealing that specific substitutions could enhance apoptotic effects in breast cancer cells significantly .
Properties
CAS No. |
667422-89-1 |
---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-(4-hydroxy-3-propan-2-ylphenoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c1-10(2)14-9-13(4-6-17(14)20)23-12-3-5-15-11(7-12)8-16(19-15)18(21)22/h3-10,19-20H,1-2H3,(H,21,22) |
InChI Key |
WBPWXMLEJPNYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O)O |
Origin of Product |
United States |
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